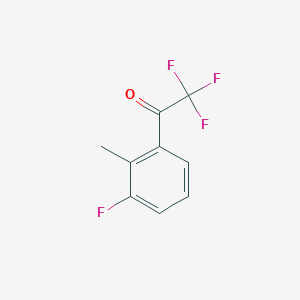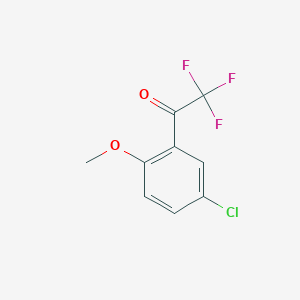
8-(2-Fluorophenyl)-8-oxooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The name “8-(2-Fluorophenyl)-8-oxooctanoic acid” suggests that this compound is an octanoic acid derivative with a 2-fluorophenyl group attached to the 8th carbon . Octanoic acid is a straight-chain saturated fatty acid, and phenyl refers to a functional group that consists of a benzene ring minus a hydrogen atom. The “2-fluoro” indicates that a fluorine atom is attached to the second carbon of the phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a long carbon chain characteristic of octanoic acid, with a phenyl ring attached at the 8th carbon. The phenyl ring would have a fluorine atom attached at the 2nd carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the octanoic acid and fluorophenyl groups. For example, the compound might exhibit the oily consistency typical of many carboxylic acids . The presence of the fluorine atom could also influence the compound’s polarity and boiling/melting points .Scientific Research Applications
Biological Applications :
- Azoimine quinoline derivatives, which share structural similarities with 8-(2-Fluorophenyl)-8-oxooctanoic acid, have been evaluated for their biological activities. They demonstrated significant antioxidant, anti-inflammatory, antimicrobial activities, and the ability to bind strongly to DNA and bovine serum albumin (Douadi et al., 2020).
- Synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for many biologically active anticancer drugs, suggests potential applications in medicinal chemistry (Zhang et al., 2019).
Chemical Properties and Synthesis :
- The study of 8-hydroxyquinoline derivatives, which are similar in structure to this compound, revealed their use in detecting, separating, and analyzing metal ions due to their fluorogenic properties when complexed with metal ions (Park et al., 2016).
- Organoboron quinolinolates, related to this compound, have been synthesized and characterized for their electronic and electroluminescent properties, suggesting applications in material science (Kappaun et al., 2006).
Environmental Studies :
- A study on the aerobic soil biodegradation of 8:2 fluorotelomer stearate monoester (related to this compound) highlighted its degradation in soil, generating various degradation products, including perfluoroalkyl carboxylic acids (Dasu et al., 2012).
- The photoinitiated synthesis of self-assembled vesicles from 2-oxooctanoic acid indicates potential in the field of membrane evolution and the synthesis of membrane components (Griffith et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
8-(2-fluorophenyl)-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c15-12-8-6-5-7-11(12)13(16)9-3-1-2-4-10-14(17)18/h5-8H,1-4,9-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPCKVYTNWDIBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCCC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645344 |
Source


|
| Record name | 8-(2-Fluorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898766-58-0 |
Source


|
| Record name | 2-Fluoro-η-oxobenzeneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(2-Fluorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-([1,1'-Biphenyl]-4-yl)-1,1,1-trifluoropropan-2-one](/img/structure/B1325221.png)



